molecular formula C9H12ClN B13556346 (2S)-2-phenylazetidinehydrochloride

(2S)-2-phenylazetidinehydrochloride

Cat. No.: B13556346
M. Wt: 169.65 g/mol
InChI Key: RHVACGHIJJVMAI-FVGYRXGTSA-N
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Description

(2S)-2-phenylazetidinehydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-phenylazetidinehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenylacetonitrile with ethyleneimine in the presence of a strong base, followed by hydrochloric acid treatment to yield the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-phenylazetidinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated azetidine derivatives.

Scientific Research Applications

(2S)-2-phenylazetidinehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-2-phenylazetidinehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-phenylpyrrolidine: Another nitrogen-containing heterocycle with similar structural features.

    (2S)-2-phenylpiperidine: A six-membered ring analog with different chemical properties.

Uniqueness

(2S)-2-phenylazetidinehydrochloride is unique due to its four-membered ring structure, which imparts distinct chemical reactivity and biological activity compared to its five- and six-membered ring analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

(2S)-2-phenylazetidine;hydrochloride

InChI

InChI=1S/C9H11N.ClH/c1-2-4-8(5-3-1)9-6-7-10-9;/h1-5,9-10H,6-7H2;1H/t9-;/m0./s1

InChI Key

RHVACGHIJJVMAI-FVGYRXGTSA-N

Isomeric SMILES

C1CN[C@@H]1C2=CC=CC=C2.Cl

Canonical SMILES

C1CNC1C2=CC=CC=C2.Cl

Origin of Product

United States

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